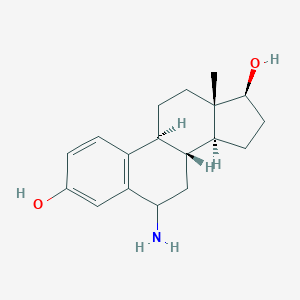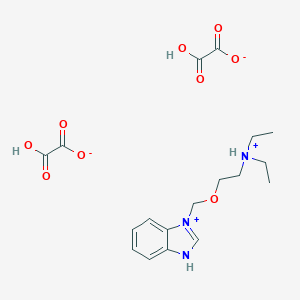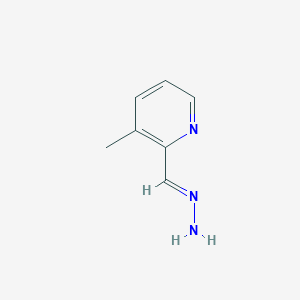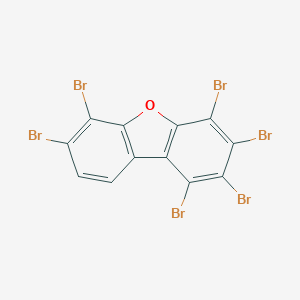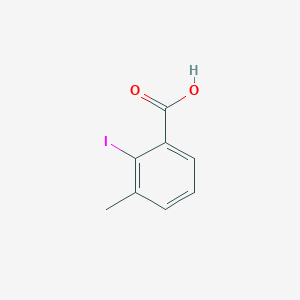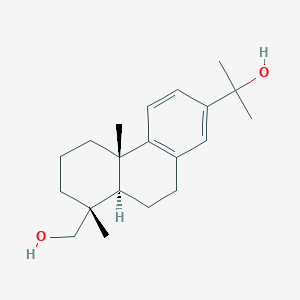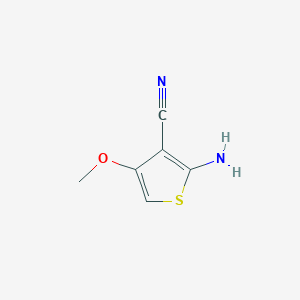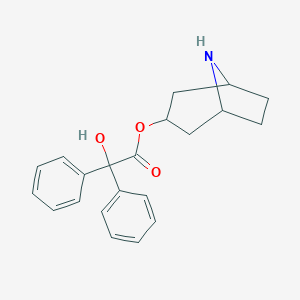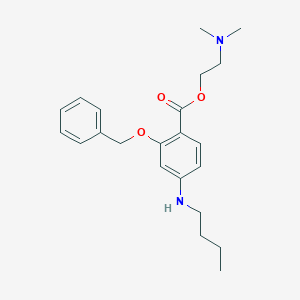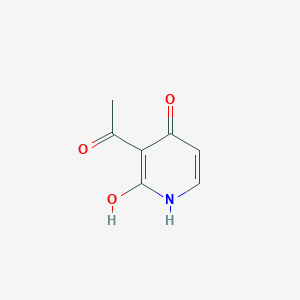![molecular formula C12H14O3S B027288 2-[(Acetylthio)methyl]-3-phenylpropionic Acid CAS No. 91702-98-6](/img/structure/B27288.png)
2-[(Acetylthio)methyl]-3-phenylpropionic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as (S)-3-Acetylthio-2-benzylpropionic acid, involves asymmetric hydrogenation techniques, utilizing ruthenium complexes and acetylthiolation processes (Yuasa, Tsuruta, 1998). Moreover, efficient microwave-assisted synthesis methods have been developed for substituted 3-phenylpropionic acids, highlighting the versatility and efficiency of modern synthetic approaches (Sharma, Joshi, Sinha, 2003).
Molecular Structure Analysis
Molecular structure analysis has demonstrated that compounds like 3-phenylpropionic acid and its derivatives often crystallize in the monoclinic space group P21/a with Z′ = 2. The study of their intermolecular interactions, through techniques such as Hirshfeld surfaces and 2D fingerprint plots, provides insight into the structural uniqueness and stability of these molecules (Das, Chattopadhyay, Mukherjee, Mukherjee, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid and related compounds reveal their potential as intermediates in pharmaceuticals and other applications. For example, compounds with acylthio groups have shown to be potent angiotensin converting enzyme (ACE) inhibitors (Mcevoy, Lai, Albright, 1983). Moreover, studies on the biosynthesis of 3-phenylpropionic acid and derivatives from E. coli highlight the biotechnological potential of these compounds (Sun, Zhu, Lin, Qi, Li, Zhou, Li, 2023).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid. While specific studies on this compound's physical properties were not identified, related research on 3-phenylpropionic acid derivatives provides valuable insights into their behavior under various conditions, demonstrating the importance of detailed physical analysis (Das, Chattopadhyay, Mukherjee, Mukherjee, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under different conditions, and interaction with other chemicals, are essential for the practical application of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid. Investigations into related compounds, like the production of S-acetylthio-2-methyl propionic acid through biocatalytic methods, underline the chemical versatility and potential of these substances for industrial application (Ko, Chu, 2004).
科学的研究の応用
Arylpropionic Acid-Derived NSAIDs and Anticancer Activity
Research has demonstrated that 2-arylpropionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs), a category that includes compounds structurally related to 2-[(Acetylthio)methyl]-3-phenylpropionic Acid, exhibit not only anti-inflammatory properties but also antiproliferative activities against different types of cancer cells. The anticancer potential of these compounds, along with their synthesis and the exploration of non-COX targets mediating their anticancer activities, has been a significant focus. This highlights the promise of these derivatives as lead compounds in developing potent and safe anticancer agents (Gouda et al., 2019).
Biodegradation of Aromatic Compounds
Escherichia coli's ability to use aromatic compounds as sole carbon and energy sources has been comprehensively reviewed, offering insights into the degradation of aromatic acids like phenylpropionic acid. This research underscores the potential of E. coli as a model system to explore the biochemical, genetic, evolutionary, and ecological aspects of aromatic compound catabolism. It also discusses strategies for metabolically engineering E. coli for biodegradation and biotransformation applications, relevant for environmental and therapeutic contexts (Díaz et al., 2001).
Pharmacological Review of Cinnamic Acid Derivatives
Cinnamic acid derivatives, including compounds related to 2-[(Acetylthio)methyl]-3-phenylpropionic Acid, have been reviewed for their anticancer potential, which has remained underutilized despite their rich medicinal tradition. The synthesis, biological evaluation, and therapeutic applications of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research have been extensively documented, indicating a future filled with novel therapeutic agents based on these frameworks (De et al., 2011).
Therapeutic Potential of Ursolic Acid
Ursolic acid, a pentacyclic triterpenoid, has shown various biological activities, including anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. Its effects on neurodegenerative and psychiatric diseases, such as Alzheimer's and Parkinson's diseases, depression, and traumatic brain injury, suggest a significant therapeutic potential for managing these disorders. The protective effects of ursolic acid are primarily associated with its ability to prevent oxidative damage and inflammation, crucial mechanisms in multiple brain disorders (Ramos-Hryb et al., 2017).
Safety And Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-(acetylsulfanylmethyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAAXVOKLXDSPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Acetylthio)methyl]-3-phenylpropionic Acid | |
CAS RN |
91702-98-6 |
Source


|
| Record name | 2-[(Acetylthio)methyl]-3-phenylpropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


